1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole moiety, a triazolopyrimidine ring, and a piperazine ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c31-23(17-6-7-18-19(12-17)33-15-32-18)29-10-8-28(9-11-29)21-20-22(25-14-24-21)30(27-26-20)13-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTASUGCYSHFMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Triazolopyrimidine Ring: This step often involves the cyclization of appropriate precursors such as hydrazines and nitriles under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and triazolopyrimidine intermediates with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazolopyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.
Pathways Involved: The compound may modulate pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Uniqueness: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with the assembly of the triazolo[4,5-d]pyrimidine core followed by coupling with the benzodioxole-piperazine moiety. Critical steps include:
- Chlorination and hydrazinolysis to generate reactive intermediates (e.g., converting benzyl chloride to azides) .
- Condensation reactions (e.g., coupling piperazine derivatives with activated carbonyl groups under basic conditions) .
- Catalytic hydrogenation (e.g., palladium on carbon) to reduce nitro groups or stabilize reactive intermediates . Yields vary (70–95%) depending on solvent systems (ethanol, acetic acid) and temperature control (78–230°C) .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazolo-pyrimidine core and benzodioxole substituents .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray crystallography : Resolves absolute stereochemistry and packing interactions; SHELX software is widely used for refinement .
Q. How is initial biological screening conducted for this compound?
- In vitro assays : Test against kinase panels or receptors (e.g., adenosine A2A) using competitive binding assays with radiolabeled ligands .
- Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains, with streptomycin/clotrimazole as controls .
- Cytotoxicity profiling : MTT assays on cancer cell lines to assess IC50 values .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and purity?
- Solvent optimization : Replace ethanol with methanol or DMF to enhance solubility of intermediates .
- Catalyst screening : Test palladium, copper, or enzyme-mediated coupling for regioselectivity .
- Purification strategies : Use preparative HPLC or column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
- Reaction monitoring : Real-time FTIR or TLC to identify side products (e.g., dimerization of triazole intermediates) .
Q. How to resolve contradictions in reported biological activities?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or structural analogs. Mitigation strategies include:
- Orthogonal assays : Validate A2AR modulation using both cAMP inhibition and β-arrestin recruitment assays .
- Purity verification : Use DSC (differential scanning calorimetry) or elemental analysis to rule out impurities affecting activity .
- SAR studies : Systematically modify substituents (e.g., benzyl vs. phenyl groups) to isolate pharmacophores .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to A2AR orthosteric/allosteric sites .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- ADME prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 metabolism risks .
Q. How to address low solubility or stability in preclinical studies?
- Prodrug design : Introduce ester or phosphate groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve plasma half-life .
- Stability assays : Conduct forced degradation studies (heat, light, pH) with HPLC monitoring to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
